molecular formula C18H23N3O4 B017192 Pefurazoate CAS No. 101903-30-4

Pefurazoate

Cat. No. B017192
M. Wt: 345.4 g/mol
InChI Key: WBTYBAGIHOISOQ-UHFFFAOYSA-N
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Description

Pefurazoate is a chemical compound with the molecular formula C18H23N3O4 . It is used as a fungicide .


Synthesis Analysis

Deuterated pefurazoate has been synthesized using novel sodium dispersions mediated single electron transfer reductive deuterations. This synthesized compound shows comparable fungicidal activity against Pyricularia oryzae and Gibberella fujikuroi, making it useful for metabolism, toxicity, and residue analysis .


Molecular Structure Analysis

The molecular structure of Pefurazoate is C18H23N3O4 . The ChemSpider ID for Pefurazoate is 84434 .


Physical And Chemical Properties Analysis

Pefurazoate has a density of 1.2±0.1 g/cm3, a boiling point of 455.0±55.0 °C at 760 mmHg, and a flash point of 229.0±31.5 °C . It has a molar refractivity of 95.5±0.5 cm3, a polar surface area of 78 Å2, and a molar volume of 297.4±7.0 cm3 .

Scientific Research Applications

  • Regulation of Terpenoid Metabolism : Pefurazoate is used in physiological research to study the regulation of terpenoid metabolism, which is linked to processes like cell division, elongation, and senescence (Grossmann, 1990).

  • Fungicidal Activities : Deuterated pefurazoate has comparable fungicidal activities against Pyricularia oryzae and Gibberella fujikuroi as unlabeled pefurazoate. This makes it useful for studies in metabolic, toxicity, and residue analysis (Fan et al., 2020).

  • Antifungal Action Antagonism : Pefurazoate antagonizes the anti-fungal action of iprobenfos by inhibiting its activation, which affects ergosterol biosynthesis. This is significant in understanding the mode of action of these compounds (Sugiura et al., 1993).

  • Enantioselective Antifungal Activity : The compound exhibits enantioselective antifungal activity against rice seed disease pathogens, attributed to its asymmetric molecular shape due to the substitution of the furan ring (Takenaka et al., 2001).

Safety And Hazards

Pefurazoate is moderately toxic by ingestion, inhalation, and skin contact routes . It has experimental reproductive effects . It is readily degraded in soils, plants, and mammals and the molecule is susceptible to attack by enzymes at several sites .

properties

IUPAC Name

pent-4-enyl 2-[furan-2-ylmethyl(imidazole-1-carbonyl)amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-3-5-6-11-25-17(22)16(4-2)21(13-15-8-7-12-24-15)18(23)20-10-9-19-14-20/h3,7-10,12,14,16H,1,4-6,11,13H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTYBAGIHOISOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCCCC=C)N(CC1=CC=CO1)C(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057920
Record name Pefurazoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pefurazoate

CAS RN

101903-30-4
Record name Pefurazoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101903-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pefurazoate [ISO:BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101903304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pefurazoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PEFURAZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX45582AWM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
172
Citations
T WADA, S KUZUMA, M TAKENAKA… - Japanese Journal of …, 1991 - jstage.jst.go.jp
Pefurazoate, pent-4-enyl N-furfuryl-N-imidazol-1-ylcarbonyl-DL-homoalaninate, was highly toxic to wide range of phytopathogenic fungi including Ascomycetes, Basidiomycetes and …
Number of citations: 14 www.jstage.jst.go.jp
竹中允章, 木村修一郎, 田中敏房… - Journal of Pesticide …, 1992 - jlc.jst.go.jp
… From optically active 2-aminobutanoic acid, we prepared two enantiomers of pefurazoate, (R)-… These results indicate that the (S)-isomer of pefurazoate is an active form fungicidal to G. …
Number of citations: 20 jlc.jst.go.jp
T WADA, S KUZUMA, M TAKENAKA - Japanese Journal of …, 1990 - jstage.jst.go.jp
… examined for their sensitivity to pefurazoate, an inhibitor of an … inhibitor(EBI), to pefurazoate were not observed. However, … were also low sensitive to pefurazoate(MIC: 6.25 ppm to 12.5 …
Number of citations: 26 www.jstage.jst.go.jp
竹中允章, 西村孝, 林敬介 - Journal of Pesticide Science, 2001 - jlc.jst.go.jp
… of pefurazoate, we synthesized optically active N-methyl analogues of pefurazoate, and evaluated their antifungal activity. Optical (R)-(+)- and (S)-(- )-isomers of pefurazoate exhibited …
Number of citations: 8 jlc.jst.go.jp
和田拓雄, 平松基弘, 竹中允章… - Journal of Pesticide …, 1999 - jlc.jst.go.jp
… practical efficacy of pefurazoate was evaluated at agricultural experiment stations, and pefurazoate was confirmed to be an excellent seed disinfectant for practical use. Pefurazoate was …
Number of citations: 2 jlc.jst.go.jp
竹中允章, 林啓介, 小川徹, 木村修一郎… - Journal of pesticide …, 1992 - jlc.jst.go.jp
… a sterol demethylation inhibitor, pefurazoate. The mutants isolated from the colonies grown on the plates had higher minimal growth-inhibitory concentrations of pefurazoate and the EC …
Number of citations: 17 jlc.jst.go.jp
竹中允章, 境昭二, 西田均, 木村修一郎… - Journal of Pesticide …, 1991 - jlc.jst.go.jp
… ultimate metabolite of pefurazoate. The Freundlich adsorption coefficient of pefurazoate was 16. 3 … In the present paper, the degradation and adsorption of pefurazoate in the soil were in…
Number of citations: 9 jlc.jst.go.jp
T WADA, M HIRAMATSU… - Japanese Journal of …, 1991 - jstage.jst.go.jp
… Pefurazoate was highly effective against major rice seed-borne … of pefurazoate was considered to be fungistatic as in the case of benomyl. However, mycelia treated with pefurazoate …
Number of citations: 3 www.jstage.jst.go.jp
境昭二, 竹中允章, 西田均, 長谷寛… - Journal of Pesticide …, 1993 - jlc.jst.go.jp
… The present paper describes the translocation and metabolism of pefurazoate absorbed in … pefurazoate was synthesized by the same method as that for F-labeled pefurazoate.2) …
Number of citations: 5 jlc.jst.go.jp
M Takenaka, I Yamane - Japan Pesticide Information, 1990 - cabdirect.org
A decrease in the ability of benzimidazoles to control Fusarium moniliforme [Gibberella fujikuroi] on rice led to the development of this novel imidazole compound which gives good …
Number of citations: 4 www.cabdirect.org

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